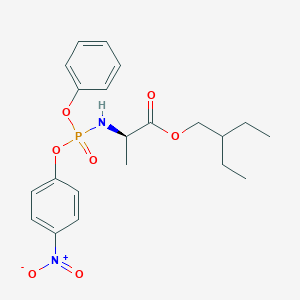

(R)-2-Ethylbutyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate

Description

The compound (R)-2-Ethylbutyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate (CAS: 1354823-36-1) is a phosphorylated alanine ester with a molecular formula of C21H27N2O7P and a molecular weight of 450.4 g/mol . The compound features a 4-nitrophenoxy group attached to the phosphoryl moiety and a (R)-2-ethylbutyl ester, which may serve as a prodrug moiety to enhance bioavailability . It is primarily utilized in life sciences research as a synthetic intermediate or tool compound for studying enzymatic phosphorylation processes .

Properties

Molecular Formula |

C21H27N2O7P |

|---|---|

Molecular Weight |

450.4 g/mol |

IUPAC Name |

2-ethylbutyl (2R)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/C21H27N2O7P/c1-4-17(5-2)15-28-21(24)16(3)22-31(27,29-19-9-7-6-8-10-19)30-20-13-11-18(12-14-20)23(25)26/h6-14,16-17H,4-5,15H2,1-3H3,(H,22,27)/t16-,31?/m1/s1 |

InChI Key |

CSURKLFFMMBEFL-ZYRTVQBDSA-N |

Isomeric SMILES |

CCC(CC)COC(=O)[C@@H](C)NP(=O)(OC1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

CCC(CC)COC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Ethylbutyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Phosphoryl Intermediate: This step involves the reaction of phenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine to form the phosphoryl intermediate.

Nitration: The intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

Coupling Reaction: The nitrated intermediate is coupled with ®-2-ethylbutylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethylbutyl side chain, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: The phenoxy groups can participate in nucleophilic substitution reactions, where nucleophiles like hydroxide ions (OH-) can replace the phenoxy groups.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: H2 gas with Pd/C catalyst.

Substitution: NaOH or KOH in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amino derivatives.

Substitution: Hydroxylated products.

Scientific Research Applications

Antiviral Applications

One of the most promising applications of (R)-2-Ethylbutyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate is in the treatment of viral infections, specifically those caused by filoviruses. Research has indicated that compounds with similar structures can inhibit viral replication and enhance therapeutic efficacy against viruses such as Ebola and Marburg.

Case Study: Filoviridae Virus Infections

A patent (US9724360B2) outlines methods for treating infections caused by Filoviridae viruses using phosphonate derivatives. The study emphasizes the compound's ability to interfere with viral entry mechanisms and replication processes, showcasing its potential as a therapeutic agent in antiviral drug development .

Biochemical Research

In addition to its antiviral properties, this compound serves as a valuable tool in biochemical research. Its unique structure allows researchers to explore various biochemical pathways and interactions.

Applications in Enzyme Inhibition Studies

Phosphonates are known to act as enzyme inhibitors. This specific compound can be utilized to study the inhibition of serine hydrolases, which play critical roles in various biological processes. By examining how this compound interacts with specific enzymes, researchers can gain insights into enzyme mechanisms and develop new inhibitors for therapeutic purposes.

Mechanism of Action

The mechanism of action of ®-2-Ethylbutyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and affecting various biochemical pathways. The nitro group and phosphoryl moiety play crucial roles in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and analogs:

*Estimated based on structural similarity.

Key Findings and Implications

Substituent Effects on Bioactivity

- 4-Nitrophenoxy vs. In contrast, Remdesivir’s 4-aminopyrrolotriazin-7-yl group enables direct interaction with viral RNA polymerases, conferring antiviral activity against coronaviruses . The cyano group in Remdesivir further stabilizes its interaction with viral enzymes, a feature absent in the target compound .

- Fluorinated Derivatives (): The fluorinated tetrahydrofuran in the isopropyl derivative () increases metabolic stability by resisting oxidative degradation . Similarly, the pentafluorophenoxy group in CAS 1911578-98-7 significantly elevates lipophilicity (XLogP3 ~7.5 estimated), making it suitable for blood-brain barrier penetration studies .

Ester Group Modifications

- The (R)-2-ethylbutyl ester in the target compound provides a balance between lipophilicity and hydrolysis rates, whereas isopropyl esters () may hydrolyze faster due to steric hindrance differences .

- Remdesivir’s 2-ethylbutyl ester is critical for intracellular uptake, where esterases cleave it to release the active nucleoside analog .

Biological Activity

(R)-2-Ethylbutyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate, also known as N-[(R)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 2-Ethylbutyl Ester, is a phosphoramidate compound with potential applications in medicinal chemistry, particularly in antiviral and anticancer therapies. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.

- Molecular Formula : C21H27N2O7P

- Molecular Weight : 450.422 g/mol

- CAS Number : 1354823-37-2

- IUPAC Name : 2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate

The biological activity of this compound is attributed to its ability to act as a prodrug, enhancing the delivery and efficacy of the active pharmaceutical ingredients. The phosphoramidate structure allows for improved cellular uptake and metabolic stability, making it a promising candidate for antiviral applications.

Biological Activity Overview

Research indicates that this compound exhibits significant antiviral properties. Its mechanism involves the inhibition of viral replication through interference with nucleic acid synthesis.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antiviral | Inhibits replication of viruses by interfering with nucleic acid synthesis. |

| Anticancer | Potential to inhibit cancer cell proliferation through apoptosis induction. |

| Metabolic Stability | Enhanced stability compared to non-phosphorylated analogs. |

Case Studies and Research Findings

-

Antiviral Efficacy :

A study published in ACS Bio & Med Chem demonstrated that phosphoramidate prodrugs similar to this compound significantly enhanced antiviral activity against various RNA viruses, including influenza and coronaviruses. The prodrug's activation within the host cells led to increased intracellular concentrations of active metabolites, thereby improving therapeutic outcomes . -

Anticancer Properties :

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. The phosphonamidate moiety appears to facilitate the selective targeting of cancer cells while sparing normal cells, which is critical for reducing side effects in chemotherapy . -

Pharmacokinetics :

Research has indicated favorable pharmacokinetic profiles for this compound. Its lipophilicity (XLogP3 = 5.1) suggests good membrane permeability, which is essential for oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.